2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide
Overview
Description
2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a hydroxyethylamino group attached to an acetamide moiety, which is further linked to a chlorophenyl group.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step reaction starting with the reaction of 2-hydroxyethylamine with chloroacetic acid to form 2-(2-hydroxyethylamino)acetic acid. This intermediate is then reacted with 4-chloroaniline under suitable conditions to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed.
Types of Reactions:
Oxidation: The hydroxyethylamino group can undergo oxidation to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed on the acetamide group to yield amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide or alkoxide ions are employed, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Hydroxyethylamino derivatives.
Reduction: Amines derived from the acetamide group.
Substitution: Substituted phenyl compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds, while the acetamide moiety can engage in hydrogen bonding and electrostatic interactions. The chlorophenyl group can participate in π-π stacking interactions with aromatic amino acids in proteins.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition of certain enzymes by binding to the active site.
Receptors: Interaction with receptor sites leading to modulation of biological responses.
Comparison with Similar Compounds
2-(2-Hydroxyethylamino)acetic acid: Lacks the chlorophenyl group.
N-(4-Chlorophenyl)acetamide: Lacks the hydroxyethylamino group.
2-(2-Hydroxyethylamino)-5-nitrobenzonitrile: Contains a nitro group instead of the chlorophenyl group.
Uniqueness: The presence of both the hydroxyethylamino and chlorophenyl groups in 2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide provides unique chemical and biological properties compared to its similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new uses and benefits in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2-hydroxyethylamino)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c11-8-1-3-9(4-2-8)13-10(15)7-12-5-6-14/h1-4,12,14H,5-7H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWMEOGJCHTFKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNCCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572413 | |
Record name | N-(4-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215649-69-7 | |
Record name | N-(4-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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